

Unlocking the Therapeutic Potential of Benzoxazinones: A Deep Dive into Structure-Activity Relationships

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Compound of Interest

Compound Name: (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

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[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationships (SAR) of benzoxazinones, a versatile class of heterocyclic compounds with a wide range of biological activities. This whitepaper provides a detailed examination of how structural modifications to the benzoxazinone scaffold influence their efficacy as anticancer, antifungal, and phytotoxic agents, paving the way for the rational design of novel therapeutics and agrochemicals.

The guide meticulously summarizes quantitative data from numerous studies into clearly structured tables, allowing for straightforward comparison of the biological activities of various benzoxazinone derivatives. It also provides detailed experimental protocols for the synthesis and biological evaluation of these compounds, serving as a practical resource for researchers in the field. A key feature of this whitepaper is the inclusion of detailed diagrams of key signaling pathways and experimental workflows, rendered using Graphviz (DOT language), to provide a clear visual representation of complex biological processes and research methodologies.

The Benzoxazinone Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazinones are bicyclic compounds containing a benzene ring fused to an oxazine ring. Their diverse pharmacological properties have long attracted the attention of the scientific community. This guide delves into the critical structural features that govern their biological effects, offering insights into how modifications at various positions on the benzoxazinone core can modulate their activity and selectivity.

Anticancer Activity: Targeting Key Oncogenic Pathways

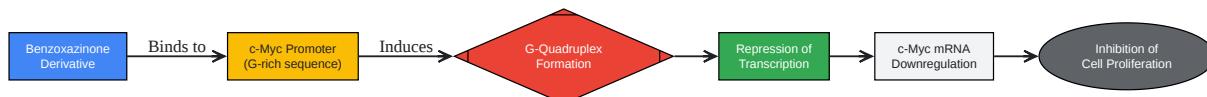
Several benzoxazinone derivatives have demonstrated significant potential as anticancer agents. The SAR studies reveal that the nature and position of substituents on the benzoxazinone ring play a crucial role in their cytotoxic effects.

Table 1: Anticancer Activity of Benzoxazinone Derivatives

Compound	Substitution Pattern	Cancer Cell Line	IC50 (µM)	Reference
Derivative 1	2-(4-chlorophenyl)	A549 (Lung)	5.2	[1]
Derivative 2	2-(4-methoxyphenyl)	HeLa (Cervical)	8.1	[1]
Derivative 3	7-nitro-2-phenyl	HeLa (Cervical)	12.5	[1]
Derivative 7	2-amino-quinazolinone moiety	HepG2 (Liver)	<10	[2]
Derivative 8	2-amino-quinazolinone moiety	MCF-7 (Breast)	<10	[2]
Derivative 15	2-amino-quinazolinone moiety	HCT-29 (Colon)	<10	[2]
Compound 7d	Aryl hydrazone at C2	MCF-7 (Breast)	22.6	[3]
Compound 7d	Aryl hydrazone at C2	HT-29 (Colon)	13.4	[3]
Compound 5a	N-benzyl	Hep-G2 (Liver)	3.12	[4]
Compound 6a	N-benzyl	Hep-G2 (Liver)	3.12	[4]
Compound 8a	N-benzyl	Hep-G2 (Liver)	3.12	[4]
Compound 17a	N-benzyl	SW (Colon)	<6.25	[4]
Compound 18a	N-benzyl	SW (Colon)	<6.25	[4]

One of the key mechanisms of action for the anticancer activity of certain benzoxazinones involves the targeting of the c-Myc oncogene. These compounds can induce the formation of

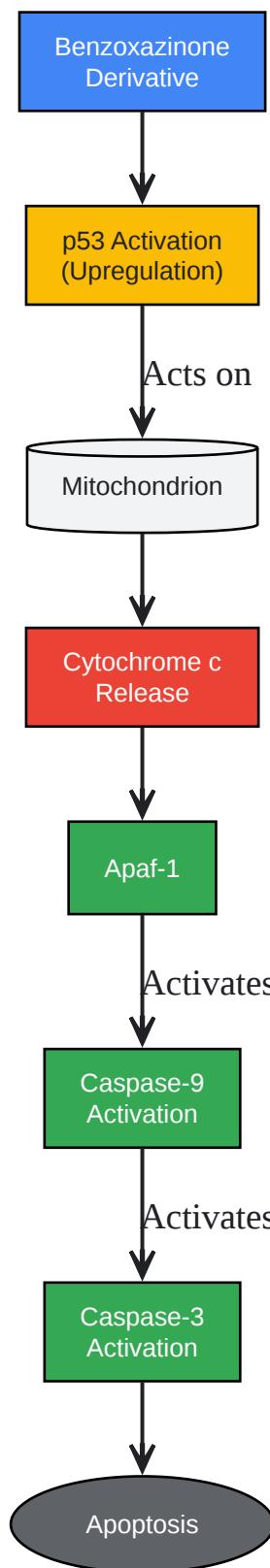
G-quadruplex structures in the promoter region of the c-Myc gene, which in turn downregulates its expression.[1]



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Benzoxazinone-mediated inhibition of c-Myc expression.

Furthermore, some benzoxazinone derivatives have been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway.[2] This involves the upregulation of p53, which then triggers the mitochondrial release of cytochrome c, leading to the activation of caspases and subsequent programmed cell death.[2][5][6]



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p53-mediated apoptotic pathway induced by benzoxazinones.

Antifungal Activity: A Promising Avenue for New Fungicides

Benzoxazinone derivatives also exhibit significant antifungal properties. The SAR data indicates that substitutions on both the aromatic ring and the oxazinone core can influence their antifungal potency.

Table 2: Antifungal Activity of Benzoxazinone Derivatives

Compound	Substitution Pattern	Fungal Strain	MIC (µg/mL)	Reference
5l	Acylhydrazone moiety	Gibberella zaeae	20.06	[7]
5o	Acylhydrazone moiety	Gibberella zaeae	23.17	[7]
5q	Acylhydrazone moiety	Pellicularia sasakii	26.66	[7]
5r	Acylhydrazone moiety	Phytophthora infestans	15.37	[7]
13a	Bulky N-substituent	Candida strains	28.5 (GM)	[8]
14a	Bulky N-substituent	Candida strains	47.2 (GM)	[8]
17a	Bulky N-substituent	Candida strains	50.7 (GM)	[8]

Phytotoxicity: Implications for Herbicide Development

The phytotoxic effects of benzoxazinones have been extensively studied, with certain structural features enhancing their herbicidal activity. These compounds and their degradation products can inhibit the growth of various plant species.

Table 3: Phytotoxicity of Benzoxazinone Derivatives

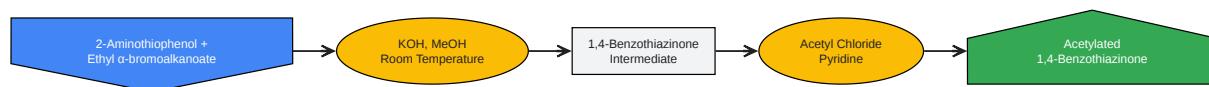
Compound	Target Species	Effect	Concentration	Reference
S-D-HBOA analogues	Wheat coleoptiles	Inhibition	300-1000 μ M	[9]
Aminophenoxyazinones	Portulaca oleracea	Root length inhibition	-	[10]
Aminophenoxyazinones	Lolium rigidum	Root length inhibition	-	[10]

Experimental Protocols: A Guide for Researchers

This whitepaper provides detailed methodologies for the synthesis and biological evaluation of benzoxazinone derivatives, empowering researchers to further explore this promising class of compounds.

General Synthesis of 1,4-Benzothiazinones (Sulphur Analogues of Benzoxazinones)

A general method for synthesizing 1,4-benzothiazinones involves the reaction of 2-aminothiophenol with an appropriate ethyl α -bromoalkanoate/aryloate in the presence of potassium hydroxide in methanol.[9] The resulting intermediate can be further modified, for instance, by acetylation.[9]



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General workflow for the synthesis of benzothiazinone derivatives.

Phytotoxicity Bioassay

The phytotoxic activity of benzoxazinone derivatives can be assessed by evaluating their effect on the germination and growth of target plant species. A common protocol involves placing seeds on filter paper moistened with different concentrations of the test compound in Petri dishes.[\[10\]](#)[\[11\]](#) The germination rate, as well as root and shoot length, are then measured over a period of time to determine the inhibitory effects.[\[10\]](#)[\[11\]](#)

Future Directions

The comprehensive data and methodologies presented in this whitepaper are intended to serve as a valuable resource for the scientific community. The clear structure-activity relationships outlined will aid in the design of more potent and selective benzoxazinone-based compounds for therapeutic and agricultural applications. Further research is warranted to explore the full potential of this versatile chemical scaffold.

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